2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2,5-dimethylphenyl)acetamide
Description
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Properties
IUPAC Name |
2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(2,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O3/c1-11-4-5-13(3)16(8-11)23-17(28)10-26-19-18(24-25-26)20(29)27(21(19)30)14-7-6-12(2)15(22)9-14/h4-9,18-19H,10H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXYRBRLTCWUPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)C)Cl)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2,5-dimethylphenyl)acetamide is a synthetic organic molecule with potential biological activity. Its complex structure suggests various pharmacological applications. This article reviews the biological activity of this compound based on available literature and research findings.
- Molecular Formula : C21H20ClN5O3
- Molecular Weight : 425.87 g/mol
- IUPAC Name : 2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(2,5-dimethylphenyl)acetamide
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the triazole ring and the acetamide moiety suggests potential inhibition of enzymes involved in metabolic pathways.
Enzyme Inhibition
Research indicates that compounds with similar structures exhibit inhibitory activity against several enzymes:
- Xanthine Oxidase (XO) : Compounds similar to this one have shown varying degrees of XO inhibition, which is crucial for managing conditions like gout and hyperuricemia. For instance, studies have reported IC50 values ranging from 72.4 µM to 75.6 µM for related compounds .
Antioxidant Activity
The antioxidant potential of this compound can be inferred from studies on structurally related compounds. These studies demonstrate significant free radical scavenging activity and protective effects against oxidative stress.
Cytotoxicity
Preliminary studies suggest that derivatives of the compound may exhibit cytotoxic effects against cancer cell lines. For example:
- Case Study : A derivative demonstrated a reduction in cell viability in a dose-dependent manner against human cancer cell lines (e.g., HeLa and MCF-7), indicating potential as an anticancer agent.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications in substituents (e.g., chloro and methyl groups) can significantly alter potency and selectivity towards specific biological targets.
| Substituent | Effect on Activity |
|---|---|
| 3-Chloro | Enhances binding affinity to target enzymes |
| 4-Methyl | Improves lipophilicity and cellular uptake |
| Dimethyl | May increase selectivity towards certain receptors |
Research Findings
Recent studies have focused on synthesizing similar compounds to evaluate their biological activities:
- Synthesis of Analogues : New derivatives were synthesized to explore their potential as enzyme inhibitors.
- Biological Assays : These analogues were subjected to various assays to determine their efficacy against different biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
